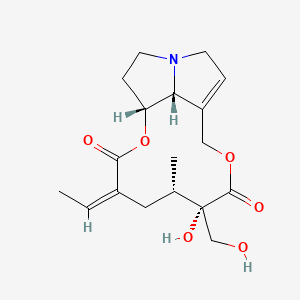

Retrorsina

Descripción general

Descripción

La retrorsina es un alcaloide pirrolizidínico hepatotóxico que se encuentra en diversas plantas, particularmente en las especies Senecio y Crotalaria. Es conocida por sus efectos tóxicos en el hígado y se encuentra comúnmente en suplementos herbales, medicamentos, alimentos y alimentos para animales . La this compound pertenece a la clase de alcaloides pirrolizidínicos 1,2-insaturados, que son metabolitos secundarios producidos por las plantas como mecanismo de defensa .

Mecanismo De Acción

La retrorsina ejerce sus efectos tóxicos principalmente a través de la formación de metabolitos reactivos que se unen a las macromoléculas celulares, lo que lleva al daño celular y la apoptosis. El compuesto es metabolizado por las enzimas citocromo P450, particularmente el citocromo P450 3A4, para formar metabolitos pirrólicos que pueden formar aductos de ADN e inducir toxicidad hepática . Estos metabolitos interfieren con las funciones celulares normales, lo que lleva a la lesión y necrosis de los hepatocitos.

Aplicaciones Científicas De Investigación

La retrorsina se utiliza ampliamente en la investigación científica debido a sus propiedades hepatotóxicas. Algunas aplicaciones clave incluyen:

Química: Estudio de las propiedades químicas y reacciones de los alcaloides pirrolizidínicos.

Medicina: Exploración de posibles usos terapéuticos y los mecanismos de toxicidad para desarrollar antídotos o agentes protectores.

Análisis Bioquímico

Biochemical Properties

Retrorsine plays a critical role in biochemical reactions, particularly in the liver. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, specifically CYP3A4, which metabolizes retrorsine into reactive metabolites . These metabolites can form adducts with DNA and RNA, leading to hepatotoxicity . Additionally, retrorsine interacts with hepatic RNA, altering its biochemical and metabolic properties .

Cellular Effects

Retrorsine has profound effects on various cell types and cellular processes. In hepatocytes, retrorsine induces liver toxicity by forming DNA adducts, leading to cell death and liver damage . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, retrorsine exposure results in altered RNA properties, including reduced reverse-transcriptability and translatability . These changes can disrupt normal cellular functions and lead to hepatotoxicity.

Molecular Mechanism

The molecular mechanism of retrorsine involves its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4 . This activation produces reactive metabolites that form covalent bonds with DNA and RNA, leading to the formation of adducts . These adducts can cause mutations, disrupt gene expression, and ultimately result in cell death. Additionally, retrorsine inhibits certain enzymes, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of retrorsine change over time. Retrorsine is relatively stable but can degrade into various metabolites . Long-term exposure to retrorsine in vitro and in vivo studies has shown persistent liver toxicity, with the formation of DNA adducts and liver tumors . These effects highlight the compound’s potential for causing chronic liver damage.

Dosage Effects in Animal Models

The effects of retrorsine vary with different dosages in animal models. At low doses, retrorsine can cause mild liver damage, while higher doses result in severe hepatotoxicity and liver tumors . Dose-response studies have shown that the threshold for liver toxicity is relatively low, indicating that even small amounts of retrorsine can be harmful . Additionally, high doses of retrorsine can lead to acute liver failure and death in animal models .

Metabolic Pathways

Retrorsine is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes into reactive metabolites that form adducts with DNA and RNA . These metabolites can also interact with other enzymes and cofactors, disrupting normal metabolic processes . The formation of these adducts can lead to changes in metabolic flux and metabolite levels, contributing to retrorsine’s toxic effects .

Transport and Distribution

Retrorsine is transported and distributed within cells and tissues primarily through active uptake mechanisms . It is absorbed from the intestine and transported to the liver, where it undergoes metabolic activation . Retrorsine and its metabolites can also be excreted via the bile and urine . The compound’s distribution within the liver is critical for its hepatotoxic effects, as it accumulates in hepatocytes and forms DNA adducts .

Subcellular Localization

Retrorsine’s subcellular localization is primarily within the liver cells, where it exerts its toxic effects . The compound and its metabolites are localized in the nucleus and cytoplasm of hepatocytes, where they form adducts with DNA and RNA . These interactions disrupt normal cellular functions and contribute to retrorsine’s hepatotoxicity. Additionally, retrorsine’s localization within specific cellular compartments can be influenced by targeting signals and post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de retrorsina implica varios pasos, comenzando con compuestos orgánicos básicosLas condiciones de reacción suelen implicar el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de this compound es menos común debido a su naturaleza tóxica. Cuando se requiere para fines de investigación, normalmente se extrae de fuentes naturales como las plantas Senecio y Crotalaria. El proceso de extracción implica el uso de solventes como metanol o etanol, seguido de pasos de purificación como la cromatografía para aislar la this compound de otros alcaloides vegetales .

Análisis De Reacciones Químicas

Tipos de reacciones: La retrorsina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar metabolitos reactivos que contribuyen a su hepatotoxicidad.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la this compound, alterando potencialmente su actividad biológica.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Paladio sobre carbono, óxido de platino.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades biológicas y toxicidades .

Comparación Con Compuestos Similares

La retrorsina es similar a otros alcaloides pirrolizidínicos como la senecionina, la seneciphilina y la monocrotalina. Es única en su estructura específica y la extensión de sus efectos hepatotóxicos .

Compuestos similares:

Senecionina: Otro alcaloide pirrolizidínico con propiedades hepatotóxicas.

Seneciphilina: Conocido por sus efectos tóxicos en el hígado y vías metabólicas similares.

Monocrotalina: Exhibe hepatotoxicidad y se utiliza en la investigación para estudiar los mecanismos de lesión hepática.

La estructura única y las vías metabólicas específicas de la this compound la convierten en un compuesto valioso para estudiar la toxicidad hepática y desarrollar estrategias protectoras contra la intoxicación por alcaloides pirrolizidínicos.

Propiedades

Número CAS |

480-54-6 |

|---|---|

Fórmula molecular |

C18H25NO6 |

Peso molecular |

351.4 g/mol |

Nombre IUPAC |

(7S)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/t11?,14?,15?,18-/m1/s1 |

Clave InChI |

BCJMNZRQJAVDLD-JYJNOHBYSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

SMILES isomérico |

CC=C1CC([C@@](C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

SMILES canónico |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

Apariencia |

Solid powder |

Color/Form |

Colorless prisms |

melting_point |

212 °C |

Key on ui other cas no. |

480-54-6 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

36168-23-7 (hydrochloride) |

Vida útil |

Stability: stable at room temperature in closed containers: best stored under nitrogen -15 °C. Volatility: low ; stable at room temperature in closed containers |

Solubilidad |

Soluble in chloroform; slightly soluble in acetone, ethanol, water Practically insoluble in ether. In water, 3.08X10+4 mg/L @ 25 °C /Estimated/ |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

etrorsine retrorsine hydrochloride retrorsine, (15E)-isomer usaramine |

Presión de vapor |

1.9X10-14 mm Hg @ 25 °C /Estimated/ |

Origen del producto |

United States |

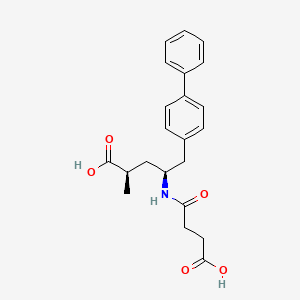

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

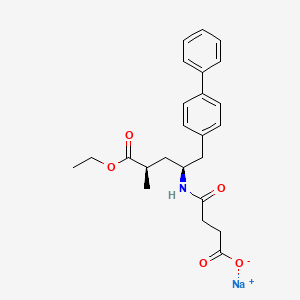

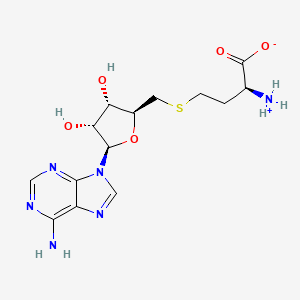

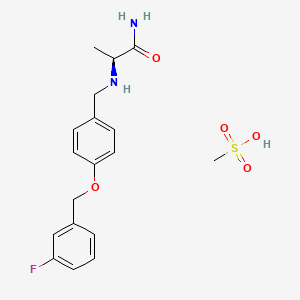

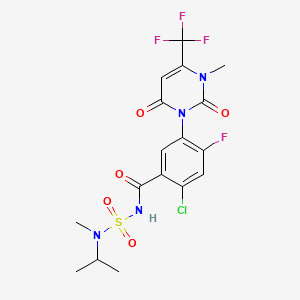

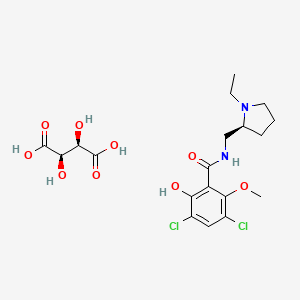

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,6-dimethylanilino)-2-oxoethyl]-heptyl-methylazanium chloride](/img/structure/B1680495.png)